molecular formula C20H21FN2O4 B12355452 1,3-Bis(4-methoxybenzyl)-5-fluorodihydrouracil

1,3-Bis(4-methoxybenzyl)-5-fluorodihydrouracil

Cat. No.: B12355452
M. Wt: 372.4 g/mol
InChI Key: YAYQEBLRMJHBET-UHFFFAOYSA-N
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Description

1,3-Bis(4-methoxybenzyl)-5-fluorodihydrouracil is a synthetic compound that belongs to the class of fluorinated uracil derivatives It is characterized by the presence of two 4-methoxybenzyl groups and a fluorine atom attached to the dihydrouracil core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(4-methoxybenzyl)-5-fluorodihydrouracil typically involves the protection of uracil derivatives followed by selective fluorination and benzylation. One common method includes the use of p-methoxybenzyl protecting groups followed by L-Selectride reduction . The reaction conditions often involve the use of ceric ammonium nitrate and acetonitrile as solvents .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-methoxybenzyl)-5-fluorodihydrouracil undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various fluorinated and benzylated uracil derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Bis(4-methoxybenzyl)-5-fluorodihydrouracil has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Bis(4-methoxybenzyl)-5-fluorodihydrouracil involves its interaction with molecular targets such as soluble epoxide hydrolase (sEH). By inhibiting sEH, the compound can modulate the metabolism of polyunsaturated fatty acids (PUFAs), leading to reduced inflammation and pain . The fluorine atom enhances the compound’s metabolic stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(4-methoxybenzyl)-5-fluorodihydrouracil is unique due to its dual benzylation and fluorination, which confer enhanced chemical stability and specific biological activity. Its ability to inhibit sEH distinguishes it from other fluorinated uracil derivatives .

Properties

Molecular Formula

C20H21FN2O4

Molecular Weight

372.4 g/mol

IUPAC Name

5-fluoro-1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinane-2,4-dione

InChI

InChI=1S/C20H21FN2O4/c1-26-16-7-3-14(4-8-16)11-22-13-18(21)19(24)23(20(22)25)12-15-5-9-17(27-2)10-6-15/h3-10,18H,11-13H2,1-2H3

InChI Key

YAYQEBLRMJHBET-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CC(C(=O)N(C2=O)CC3=CC=C(C=C3)OC)F

Origin of Product

United States

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